molecular formula C22H23N7O B8383566 1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}-N,N-dimethylpyrrolidin-3-amine

1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}-N,N-dimethylpyrrolidin-3-amine

Cat. No. B8383566
M. Wt: 401.5 g/mol
InChI Key: GZPRGKODLLOCPS-UHFFFAOYSA-N
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Patent
US09073892B2

Procedure details

The title compound was obtained following procedure described for example 26, but starting from 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid (100 mg; 0.33 mmol; 1.0 eq.) and 3-dimethylamino pyrrolidine (56 mg, 0.49, 1.5 eq.). Purification by flash chomatography on silica (DCM:MeOH:NH4OH, gradient from 100:0:0 to 90:10:0.1) afforded the title compound as a yellow powder. 1H NMR (300 Mz, DMSO-d6) δ 13.37 (s, 1H), 9.39 (s, 1H), 8.36 (d, J=8.2 Hz, 1H), 8.13 (d, J=8.3 Hz, 2H), 7.83-7.72 (m, 2H), 7.61 (d, J=8.4 Hz, 1H), 7.53-7.36 (m, 1H), 7.33-7.19 (m, 1H), 3.77-3.18 (m, 5H), 2.78-2.60 (m, 1H), 2.24-1.92 (m, 6H), 1.82-1.69 (m, 1H). HPLC (Condition A): Rt 2.20 min (purity 90.1%). MS (ESI+): 402.3, MS (ESI−): 400.3.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[N:11]=[N:12][N:13]([C:15]3[CH:23]=[CH:22][C:18]([C:19](O)=[O:20])=[CH:17][CH:16]=3)[CH:14]=2)=[N:2]1.[CH3:24][N:25]([CH3:31])[CH:26]1[CH2:30][CH2:29][NH:28][CH2:27]1>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[N:11]=[N:12][N:13]([C:15]3[CH:16]=[CH:17][C:18]([C:19]([N:28]4[CH2:29][CH2:30][CH:26]([N:25]([CH3:31])[CH3:24])[CH2:27]4)=[O:20])=[CH:22][CH:23]=3)[CH:14]=2)=[N:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
56 mg
Type
reactant
Smiles
CN(C1CNCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chomatography on silica (DCM:MeOH:NH4OH, gradient from 100:0:0 to 90:10:0.1)

Outcomes

Product
Name
Type
product
Smiles
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C(=O)N2CC(CC2)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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